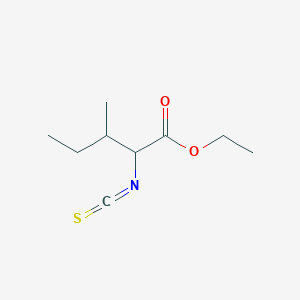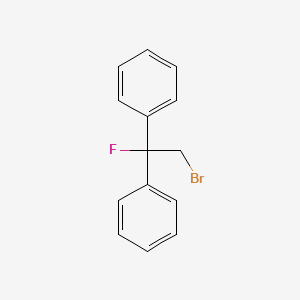
3,7,11-Trimethyldodeca-1,6,9,11-tetraen-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7,11-Trimethyldodeca-1,6,9,11-tetraen-3-ol is an organic compound with the molecular formula C15H24O. It is a member of the terpenoid family, which are naturally occurring organic chemicals derived from five-carbon isoprene units. This compound is known for its unique structure, which includes multiple double bonds and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11-Trimethyldodeca-1,6,9,11-tetraen-3-ol typically involves the use of isoprene units as building blocks. One common method is the acid-catalyzed cyclization of farnesol, a naturally occurring sesquiterpene alcohol. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through the extraction of natural sources like essential oils, followed by purification processes such as distillation and crystallization. Alternatively, large-scale chemical synthesis methods involving the polymerization of isoprene units can be employed to produce this compound in significant quantities.
Análisis De Reacciones Químicas
Types of Reactions
3,7,11-Trimethyldodeca-1,6,9,11-tetraen-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups like halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation reactions.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 3,7,11-Trimethyldodeca-1,6,9,11-tetraen-3-one.
Reduction: Formation of 3,7,11-Trimethyldodecane.
Substitution: Formation of 3,7,11-Trimethyldodeca-1,6,9,11-tetraen-3-chloride.
Aplicaciones Científicas De Investigación
3,7,11-Trimethyldodeca-1,6,9,11-tetraen-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and infections.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,7,11-Trimethyldodeca-1,6,9,11-tetraen-3-ol involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the double bonds in its structure enable it to participate in electron transfer reactions, affecting cellular redox states and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Nerolidol: A similar sesquiterpene alcohol with a slightly different structure.
Farnesol: Another sesquiterpene alcohol that serves as a precursor in the biosynthesis of 3,7,11-Trimethyldodeca-1,6,9,11-tetraen-3-ol.
Linalool: A monoterpene alcohol with similar functional groups but a smaller carbon skeleton.
Uniqueness
This compound is unique due to its multiple double bonds and hydroxyl group, which confer distinct chemical reactivity and biological activity. Its structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
58851-29-9 |
|---|---|
Fórmula molecular |
C15H24O |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
3,7,11-trimethyldodeca-1,6,9,11-tetraen-3-ol |
InChI |
InChI=1S/C15H24O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6-7,9,11,16H,1-2,8,10,12H2,3-5H3 |
Clave InChI |
UNWOAULNQCFIRQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C=CCC(=CCCC(C)(C=C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B14599983.png)
![3-Chloro-6-{[1-(2-methylprop-2-en-1-yl)naphthalen-2-yl]oxy}pyridazine](/img/structure/B14599986.png)

![1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione](/img/structure/B14599992.png)



![6-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14600023.png)


![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(phenylsulfonyl)methyl]-](/img/structure/B14600040.png)

![1-[(3-Chlorophenyl)(dimethyl)silyl]-N-methylmethanamine](/img/structure/B14600048.png)
